molecular formula C8H10BF3KNO2S B582266 Potassium (4-methylphenylsulfonamido)methyltrifluoroborate CAS No. 1286686-19-8

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate

Cat. No. B582266
M. Wt: 291.137
InChI Key: LOZVLEXNDMFSRY-UHFFFAOYSA-N
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Description

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . They are used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect this type of transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is represented by the formula C8H10BF3KNO2S . More detailed structural information may be found in specific chemical databases or literature .


Chemical Reactions Analysis

Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction . This reaction employs trialkylboranes as the nucleophilic partner . Many effective protocols have been established and optimized for the cross-coupling of trialkylboranes with various types of electrophilic partners .


Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate include its molecular weight, density, melting point, and boiling point . More detailed property information can be found in specific chemical databases or literature .

Scientific Research Applications

  • Application Summary : The Suzuki Cross-Coupling reaction is a type of chemical reaction, where organotrifluoroborates are used as potent boronic acid surrogates . This reaction is used to form carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.
  • Epoxidation of C=C bonds : Potassium trifluoroborates can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

  • Heteroatom Conversion : Organotrifluoroborates have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents . They have been used in carbon-heteroatom bond-forming processes .

  • Synthesis of Novel Building Blocks : New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

  • Stable Reservoirs for Reactive Counterparts : Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . In this manner, they represent stable reservoirs for their more reactive counterparts .

  • Transition Metal-Catalyzed Cross-Coupling Protocols : Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

  • Synthesis of Biaryls : Organotrifluoroborates are used in the synthesis of biaryls through the Suzuki-Miyaura cross-coupling reaction . This reaction is particularly useful in the pharmaceutical industry for the synthesis of various biologically active compounds .

  • Synthesis of Aryl Ethers : Aryl trifluoroborates can be used in the synthesis of aryl ethers through a palladium-catalyzed cross-coupling with alkyl halides . This reaction is useful in the synthesis of various organic compounds, including pharmaceuticals and materials .

  • Synthesis of Alkenes : Vinyl trifluoroborates can be used in the synthesis of alkenes through a palladium-catalyzed cross-coupling with aryl halides . This reaction is useful in the synthesis of various organic compounds, including pharmaceuticals and materials .

  • Synthesis of Alkyl Boronates : Alkyl trifluoroborates can be used in the synthesis of alkyl boronates . These compounds are useful in various organic reactions, including cross-coupling reactions .

  • Synthesis of Alkynes : Alkynyl trifluoroborates can be used in the synthesis of alkynes through a palladium-catalyzed cross-coupling with aryl halides . This reaction is useful in the synthesis of various organic compounds, including pharmaceuticals and materials .

Future Directions

Potassium trifluoroborate salts, including Potassium (4-methylphenylsulfonamido)methyltrifluoroborate, are being explored for their potential use in various chemical reactions . Their stability and compatibility with a broad range of functional groups make them promising reagents for future chemical synthesis .

properties

IUPAC Name

potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVLEXNDMFSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725509
Record name Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate

CAS RN

1286686-19-8
Record name Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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